methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate is a complex organic molecule featuring a pyrazole structure with a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves the formation of the pyrazole ring system followed by functional group modifications. Key reactions include the condensation of appropriate starting materials to form the pyrazole core, and subsequent reactions to introduce the methyl and chlorophenyl groups. Reagents such as hydrazines, aldehydes, and acid chlorides might be involved, under controlled conditions of temperature and pH.
Industrial Production Methods: : For large-scale production, processes are optimized for cost-effectiveness and yield. This could involve continuous flow chemistry where reactions are conducted in a streamlined, automated manner. Catalysts and solvents are chosen to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, such as:
Oxidation: : Conversion to oxides using oxidizing agents.
Reduction: : Conversion to reduced forms using reducing agents.
Substitution: : Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Using sodium borohydride or lithium aluminum hydride.
Substitution: : Employing reagents like halogens or organolithium compounds.
Major Products: : The major products vary based on the reaction type, but may include derivatives with different substituents on the pyrazole ring or modifications to the existing functional groups.
Scientific Research Applications
Chemistry: : As a versatile molecule, it serves as an intermediate in the synthesis of more complex chemical entities.
Medicine: : There could be applications in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: : It might find use in the development of materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
Mechanism by Which the Compound Exerts its Effects: : The compound's effects are dictated by its interactions at the molecular level, often involving binding to biological macromolecules.
Molecular Targets and Pathways: : Potential targets include enzymes, receptors, and ion channels. The specific pathways would depend on the biological context and the specific substituents on the compound.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : This compound might be compared to other pyrazole derivatives, such as those used in non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure provides distinct advantages or differences in terms of bioavailability, potency, and specificity.
List of Similar Compounds
3-(3-Chlorophenyl)-1-phenylpyrazole
1-(3-Chlorophenyl)-5-methyl-3-phenylpyrazole
4-[2-(3-Chlorophenyl)ethyl]-5-methylpyrazole
Properties
IUPAC Name |
methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-14-19(13-26-29(14)17-8-5-7-16(24)10-17)22(30)25-12-15-6-3-4-9-18(15)20-11-21(28-27-20)23(31)32-2/h3-11,13H,12H2,1-2H3,(H,25,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHKCPDWXRQTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=C3C4=NNC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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